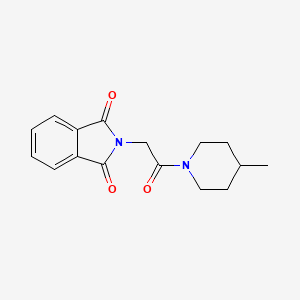

2-(2-(4-Methylpiperidin-1-yl)-2-oxoethyl)isoindoline-1,3-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(2-(4-Methylpiperidin-1-yl)-2-oxoethyl)isoindoline-1,3-dione, also known as MIPO, is a chemical compound that has been studied extensively for its potential applications in scientific research. MIPO is a derivative of thalidomide, a drug that was originally developed as a sedative but was later found to have teratogenic effects on developing fetuses. MIPO has been shown to have a range of biological activities, including anti-inflammatory, immunomodulatory, and anti-tumor effects.

科学的研究の応用

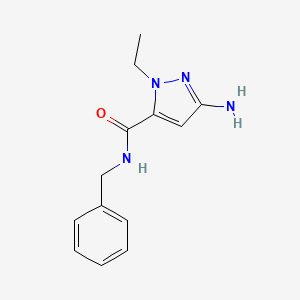

Antibacterial and Antimycobacterial Activity

1,3-Diazole derivatives have been investigated for their antibacterial and antimycobacterial properties. Researchers have synthesized various analogs and evaluated their efficacy against bacterial strains such as Bacillus subtilis, Escherichia coli, Clostridium tetani, Streptococcus pneumoniae, and Salmonella typhi .

Anti-Inflammatory Potential

The imidazole core plays a crucial role in modulating inflammation. Some derivatives of 1,3-diazole exhibit anti-inflammatory activity, making them potential candidates for drug development in inflammatory diseases .

Antitumor Effects

Studies have explored the antitumor properties of 1,3-diazole derivatives. These compounds may interfere with cancer cell growth and proliferation, making them interesting targets for further investigation .

Antidiabetic Activity

Certain 1,3-diazole-based compounds have shown promising antidiabetic effects. Researchers have explored their potential in managing diabetes and related metabolic disorders .

Antioxidant Properties

Imidazole-containing molecules often possess antioxidant activity. The 1,3-diazole ring contributes to scavenging free radicals and protecting cells from oxidative stress .

Antiviral Potential

While more research is needed, some 1,3-diazole derivatives exhibit antiviral activity. These compounds may play a role in combating viral infections .

Anti-Amoebic and Antihelmintic Effects

Studies have investigated the use of 1,3-diazole derivatives against parasitic infections caused by amoebae and helminths. These compounds could offer novel therapeutic options .

Ulcerogenic Activity

Interestingly, some 1,3-diazole-containing drugs are used to treat ulcers. Their mechanisms of action and potential benefits in ulcer management are areas of ongoing research .

作用機序

Target of Action

Compounds with similar structures, such as imidazole-containing compounds, have been reported to show a broad range of biological activities . They can interact with various targets, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Biochemical Pathways

For example, compounds with an imidazole ring have been reported to show a broad range of biological activities, affecting various biochemical pathways .

Result of Action

Based on the broad range of biological activities reported for similar compounds, it can be inferred that this compound may have diverse molecular and cellular effects .

特性

IUPAC Name |

2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]isoindole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O3/c1-11-6-8-17(9-7-11)14(19)10-18-15(20)12-4-2-3-5-13(12)16(18)21/h2-5,11H,6-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLTGILXVJHSPPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C(=O)CN2C(=O)C3=CC=CC=C3C2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-(4-Methylpiperidin-1-yl)-2-oxoethyl)isoindoline-1,3-dione | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[1-[4-(Trifluoromethyl)phenyl]sulfonylazetidin-3-yl]oxypyridine](/img/structure/B2844785.png)

![6-(4-Ethylphenyl)-2-heptyl-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![Ethyl 3-{[3-(morpholin-4-yl)propyl]amino}propanoate](/img/structure/B2844794.png)

![1-(1-(m-tolylsulfonyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole](/img/structure/B2844796.png)

![1-[(2,4-Dichloropyridin-3-yl)sulfonyl]-4-ethynylpiperidin-4-ol](/img/structure/B2844801.png)

![2-Ethyl-5-((4-isopropylphenyl)(morpholino)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2844802.png)